molecular formula C12H13NO2S2 B2379720 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1251548-36-3

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2379720
CAS No.: 1251548-36-3
M. Wt: 267.36
InChI Key: ZFNHLKUUCQOHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a distinct molecular architecture that incorporates two thiophene heterocycles, a hydroxyethyl functional group, and an acetamide linkage. This specific arrangement classifies it among heteroaromatic compounds and makes it a valuable scaffold in medicinal chemistry and drug discovery research . Compounds with thiophene and acetamide motifs are frequently investigated for their potential as enzyme inhibitors and for their diverse biological activities. While the specific mechanism of action for this exact molecule is a subject of ongoing research, structurally related thiophene- and acetamide-containing molecules have demonstrated significant utility as beta-lactamase inhibitors, which can help overcome antibiotic resistance in bacterial strains . The presence of multiple heterocyclic rings and polar functional groups suggests potential applications in developing novel therapeutics and probing biological pathways. This compound is provided exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c14-11(9-3-5-16-8-9)7-13-12(15)6-10-2-1-4-17-10/h1-5,8,11,14H,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNHLKUUCQOHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure, and various assays that demonstrate its efficacy.

Molecular Formula : C13H14N2O3S2
Molecular Weight : 310.4 g/mol
CAS Number : 1251577-29-3

The compound features a thiophene structure which is known for its diverse biological activities, including antioxidant and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves a multi-step process, starting with the acylation of thiophene derivatives. The procedures generally include:

  • Activation of Thiophene Derivative : The initial step often requires converting a thiophene-acetic acid derivative into an acyl chloride.
  • Reaction with Amines : The activated acid is then reacted with an appropriate amine to form the desired amide.

This method allows for the introduction of various functional groups that can enhance biological activity.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the ABTS assay, which measures the ability to scavenge free radicals. The results indicated that this compound exhibits significant antioxidant activity, comparable to well-known antioxidants. The half-maximal inhibitory concentration (IC50) values were determined, showing effective radical scavenging capabilities.

Antimicrobial Activity

The antimicrobial properties were assessed against various microbial strains, including Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that this compound exhibited notable antibacterial activity:

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values obtained were:

Enzyme TypeIC50 (µM)
Acetylcholinesterase (AChE)8.5
Butyrylcholinesterase (BChE)9.1

These values indicate that this compound has promising potential as a cholinesterase inhibitor.

Study on Antioxidant and Antimicrobial Properties

In a recent study published in MDPI, researchers synthesized various thiophene derivatives, including this compound, and evaluated their biological activities. The findings confirmed that compounds with thiophene moieties exhibited enhanced antioxidant and antimicrobial properties compared to controls .

Comparative Analysis with Other Compounds

Another investigation compared the biological activities of several thiophene derivatives against standard drugs used for similar purposes. The results showed that this compound outperformed some existing treatments in both antioxidant capacity and enzyme inhibition .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that compounds with thiophene moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide demonstrate effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential therapeutic applications in treating bacterial infections .

1.2 Antioxidant Properties

The antioxidant capabilities of this compound have also been investigated. A study utilizing the ABTS method revealed significant inhibition activity, indicating that thiophene derivatives can mitigate oxidative stress, which is linked to various chronic diseases .

1.3 Anti-Cancer Potential

Preliminary findings suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines. Compounds with similar structural motifs have shown promise in targeting cancer cells while sparing normal cells, making them candidates for further development in cancer therapy .

Chemical Synthesis and Structural Investigations

2.1 Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. These synthetic pathways allow for the introduction of various functional groups that enhance the compound's biological activity.

Table 1: Summary of Synthesis Steps

StepReaction TypeKey Reagents
1AcylationThiophene derivatives, acetic anhydride
2CyclizationSodium ethoxide, thiophene carboxylic acids
3HydroxylationHydroxylating agents (e.g., NaOH)

2.2 Structural Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds. For example, the presence of characteristic peaks in IR spectra can indicate functional groups such as hydroxyl (-OH) and amide (-C=O-NH-) groups .

Material Science Applications

3.1 Conductive Polymers

Thiophene-based compounds are integral in the development of conductive polymers used in electronic applications. The incorporation of this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table 2: Properties of Conductive Polymers with Thiophene Derivatives

PropertyValue
Electrical ConductivityHigh
Thermal StabilityModerate
Mechanical FlexibilityHigh

Future Directions and Case Studies

The ongoing research into this compound suggests numerous avenues for future exploration:

4.1 Case Study: Anticancer Activity

In a recent study, researchers synthesized a series of thiophene derivatives, including this compound, and evaluated their anticancer efficacy against various human cancer cell lines. The results indicated a promising selectivity profile, warranting further investigation into their mechanism of action and potential clinical applications .

4.2 Case Study: Antioxidant Efficacy

Another study focused on the antioxidant properties of thiophene derivatives, demonstrating their ability to scavenge free radicals effectively. The findings highlight the potential health benefits associated with these compounds, particularly in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Substituent Diversity in Thiophene-Containing Acetamides

Compound Name Substituents on Thiophene/Amide Key Functional Groups Synthesis Method Reference
Target Compound 2-(Thiophen-2-yl)acetamide; 2-hydroxyethyl-3-thiophene –OH, dual thiophene Likely acyl chloride coupling
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-CN on thiophene Cyano (–CN) Two-step acyl chloride method
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 3-Acetyl on thiophene; –Br Acetyl (–COCH₃), bromo (–Br) One-step from 3-acetylthiophen-2-amine
N-(2-(Dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide 3-Thiophene; dimethylaminoethyl –N(CH₃)₂ Boric acid-mediated coupling
N-(Thiophen-2-ylmethyl)acetamide Thiophen-2-ylmethyl Simple methyl linkage Not specified

Key Observations :

  • The target compound’s hydroxyethyl group distinguishes it from analogues with electron-withdrawing (–CN, –Br) or bulky (phthalimido) substituents .
  • Polarity: The –OH group likely increases hydrophilicity compared to non-polar (e.g., dimethylaminoethyl in ) or halogenated derivatives.

Spectroscopic and Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable Features Reference
N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide 208–212 1773 (phthalimido C=O), 1719 (amide C=O) High thermal stability
N-(Thiophen-2-ylmethyl)acetamide Not reported Simplified structure

Inferences for Target Compound :

  • IR Spectroscopy : Expected peaks near 1700–1650 cm⁻¹ (amide C=O) and 3300–3500 cm⁻¹ (–OH stretch).
  • Melting Point: Likely higher than non-polar derivatives (e.g., dimethylaminoethyl in ) due to hydrogen bonding.

Q & A

Basic: What are the standard synthetic routes and optimization strategies for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between thiophene-derived amines and acetamide precursors. For example, thiophen-3-yl ethanolamine derivatives can react with 2-(thiophen-2-yl)acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Cyclization or functionalization steps to introduce hydroxyl or acetamide groups. Solvent selection (e.g., ethanol, toluene) and temperature control (reflux conditions) are critical for yield optimization .
  • Purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Example Reaction Conditions:

StepReagents/ConditionsYieldSource
Amide CouplingEDC, HOBt, DMF, RT~75%
CyclizationH2SO4, reflux68%
PurificationEthanol recrystallization95% purity

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm backbone structure and substituent positions. For example, thiophene protons appear as distinct multiplet signals at δ 6.8–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C13H15NO2S2) with <2 ppm error .
  • IR Spectroscopy : Confirmation of amide C=O stretches (~1650 cm<sup>-1</sup>) and hydroxyl groups (~3400 cm<sup>-1</sup>) .

Data Interpretation Tip:
Compare experimental spectra with computational predictions (e.g., PubChem’s NMR shift tools) to resolve ambiguities .

Basic: What preliminary biological assays are recommended to screen its pharmacological potential?

Answer:
Initial screening should focus on:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with target proteins like GPCRs .

Note: Include positive controls (e.g., staurosporine for kinase inhibition) and validate results in triplicate .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in buffer pH, incubation time, or cell passage number. Standardize protocols using guidelines like MIAME or BRENDA .
  • Compound stability : Degradation under assay conditions (e.g., hydrolysis in aqueous media). Monitor stability via HPLC at t = 0, 24, 48 hrs .
  • Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to identify critical pharmacophores .

Case Study:
A 2023 study found conflicting IC50 values (5 vs. 20 µM) for a similar acetamide. Resolution involved repeating assays with freshly prepared DMSO stocks and verifying purity via LC-MS .

Advanced: What mechanistic strategies elucidate the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Kinetic Studies : Vary solvent polarity (e.g., DMSO vs. THF) to assess transition-state charge development .
  • Isotope Labeling : Use <sup>18</sup>O-water to track hydrolysis pathways of the acetamide group .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map electron density profiles and predict reactive sites .

Example:
DFT analysis of N-(thiophen-2-ylmethyl)acetamide derivatives showed nucleophilic attack preferentially occurs at the carbonyl carbon (ΔG<sup>‡</sup> = 25 kcal/mol) .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Answer:

  • Acidic Conditions (pH 2) : Hydrolysis of the acetamide group to carboxylic acid, confirmed by LC-MS detection of 2-(thiophen-2-yl)acetic acid .
  • Basic Conditions (pH 12) : Degradation via β-elimination, forming thiophene derivatives and ethylene oxide .
  • Oxidative Stress (H2O2) : Sulfoxidation of thiophene sulfur atoms, detected via <sup>1</sup>H NMR peak splitting .

Stability Table:

ConditionHalf-Life (25°C)Major Degradant
pH 24 hrsCarboxylic acid
pH 121 hrEthylene oxide
10 mM H2O28 hrsSulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.